ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 136834-79-2
VCID: VC21304198
InChI: InChI=1S/C12H15NO2.ClH/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12;/h3-6H,2,7-8,13H2,1H3;1H
SMILES: CCOC(=O)C1(CC2=CC=CC=C2C1)N.Cl
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol

ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

CAS No.: 136834-79-2

Cat. No.: VC21304198

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride - 136834-79-2

Specification

CAS No. 136834-79-2
Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
IUPAC Name ethyl 2-amino-1,3-dihydroindene-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H15NO2.ClH/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12;/h3-6H,2,7-8,13H2,1H3;1H
Standard InChI Key QBRJBPUVWWEAQV-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CC2=CC=CC=C2C1)N.Cl
Canonical SMILES CCOC(=O)C1(CC2=CC=CC=C2C1)N.Cl

Introduction

Chemical Properties and Structure

Basic Information

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has been extensively characterized in chemical databases and literature. The following table summarizes its key chemical identifiers and properties:

PropertyValue
CAS Number136834-79-2
Molecular FormulaC₁₂H₁₆ClNO₂
Molecular Weight241.71 g/mol
Standard InChIInChI=1S/C12H15NO2.ClH/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12;/h3-6H,2,7-8,13H2,1H3;1H
InChI KeyQBRJBPUVWWEAQV-UHFFFAOYSA-N
SMILESCCOC(=O)C1(CC2=CC=CC=C2C1)N.Cl

The molecule consists of a bicyclic indene core structure with an amino group at the 2-position and an ethyl ester moiety, existing as a hydrochloride salt . This salt form enhances its solubility and stability in various solvents, making it particularly useful for research applications.

Physical Properties

The physical characteristics of ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride are crucial for its handling, storage, and application in research settings:

PropertyDescription
AppearancePowder
ColorWhite to off-white
Storage TemperatureRoom temperature
SolubilityEnhanced in polar solvents due to hydrochloride salt form

The compound is typically stored at room temperature, which is advantageous for ease of handling in laboratory settings . Its powder form facilitates various applications including dissolution for chemical reactions or biological assays.

Structural Characteristics

The structural features of ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride contribute significantly to its chemical reactivity and potential biological activities. The compound contains:

  • A bicyclic indene core (fused benzene and cyclopentane rings)

  • A primary amino group at the 2-position

  • An ethyl ester functionality

  • A hydrochloride salt form

The amino group serves as a key functional site for potential interactions with biological targets, while the ester group provides opportunities for further chemical modifications. The bicyclic structure creates a rigid framework that can influence binding interactions with potential biological targets .

Nomenclature and Synonyms

IUPAC and Common Names

The compound is known by several names in scientific literature, which reflect various naming conventions:

Name TypeDesignation
IUPAC NameEthyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
Common NamesEthyl 2-amino-1,3-dihydroindene-2-carboxylate hydrochloride
2-Amino-indan-2-carboxylic acid ethyl ester hydrochloride
1H-Indene-2-carboxylic acid, 2-amino-2,3-dihydro-, ethyl ester, hydrochloride

These various nomenclatures reflect different chemical naming systems while referring to the same compound . The diversity of names can sometimes create challenges in literature searches but also ensures comprehensive identification across different chemical databases.

A systematic approach to naming emphasizes different structural aspects of the molecule, with each naming convention highlighting particular chemical features that may be relevant to different research contexts or applications.

Safety CategoryInformation
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
GHS PictogramWarning symbol

These hazard classifications indicate that appropriate personal protective equipment and handling procedures are necessary when working with this compound .

Precautionary Measures

The following precautionary measures are recommended when handling ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride:

  • Avoid breathing dust/fume/gas/mist/vapors/spray (P261)

  • Wash hands thoroughly after handling (P264)

  • Use only outdoors or in a well-ventilated area (P271)

  • Wear protective gloves/protective clothing/eye protection/face protection (P280)

  • Store in a well-ventilated place with container tightly closed (P403+P233)

  • Store locked up (P405)

These measures help ensure safe handling and minimize potential health risks associated with the compound.

Related Research Findings

Discoidin Domain Receptor Inhibition

One of the most significant research directions involving compounds structurally similar to ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is the development of discoidin domain receptor 1 (DDR1) inhibitors:

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides, which share the core indene structure with our compound of interest, have been designed and synthesized as selective DDR1 inhibitors. One representative compound in this series demonstrated binding to DDR1 with a Kd value of 5.9 nM and suppressed kinase activity with an IC50 value of 14.9 nM .

These compounds potently inhibited collagen-induced DDR1 signaling and epithelial-mesenchymal transition, and dose-dependently suppressed colony formation of pancreatic cancer cells. They also exhibited promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Structure-Activity Relationships

The research on related indene derivatives provides valuable insights into structure-activity relationships that may be relevant to ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride:

  • The amino group at the 2-position appears to be crucial for binding interactions with target proteins

  • Modifications to the indene core can significantly influence biological activity

  • The carboxylic acid/ester functionality serves as an important point for further derivatization

These findings suggest potential avenues for further development of therapeutic agents based on the indene scaffold.

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves multiple chemical steps:

  • Protection of precursor compounds with (Boc)2O

  • Alkylation reactions to establish the correct carbon framework

  • Carbonyl-extrusion reactions to form the core structure

  • Deprotection using hydrochloric acid to generate the final hydrochloride salt

These synthetic methods allow for efficient preparation of the compound with high purity for research applications.

Industrial Production Considerations

For larger-scale production, the following considerations are important:

Production AspectConsiderations
Typical PackagingPalletized plastic pails (5 gallon/25 kg)
Fiber and steel drums
Super sacks (up to 1 ton)
Special HandlingHygroscopic, oxidizing, or air-sensitive materials may be packaged under argon or vacuum
DocumentationShipping documentation includes certificates of analysis and safety data sheets

These packaging and handling protocols ensure the compound remains stable during transportation and storage .

Comparative Analysis with Similar Compounds

Structural Analogs

Several structural analogs of ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride have been reported in the scientific literature, each with distinct characteristics:

CompoundCAS NumberKey Structural Difference
Ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride907953-10-0Contains bromine at 5-position
Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride199330-64-8Contains methyl ester instead of ethyl ester
Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride1272758-27-6Contains trifluoromethyl group at 5-position
Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride1272758-28-7Contains fluorine at 5-position

These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and biological activities.

Structure-Property Relationships

The presence of different substituents on the indene core leads to varying properties:

  • Halogen substituents (bromo, fluoro) typically enhance lipophilicity and can alter binding interactions with biological targets

  • The trifluoromethyl group significantly increases lipophilicity and metabolic stability

  • Changing from ethyl to methyl ester affects lipophilicity and potential rates of hydrolysis

These structure-property relationships are crucial for understanding how modifications to the core structure might influence potential applications in drug discovery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator